Technical Monograph: 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide
Technical Monograph: 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide
The following technical guide details the properties, synthesis, and reactivity of 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide . This molecule represents a specialized functionalized heterocyclic building block, primarily relevant in the synthesis of polysubstituted pyridine derivatives, including Vitamin B6 analogs and precursors for proton pump inhibitors (PPIs).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
5-Acetoxymethyl-2,3-dimethylpyridine N-oxide is a trisubstituted pyridine derivative characterized by the presence of an N-oxide moiety at position 1, methyl groups at positions 2 and 3, and an acetoxymethyl ester at position 5. This specific substitution pattern creates a unique electronic environment, activating the C4 position for electrophilic substitution while providing a protected alcohol handle at C5.
Core Data Table
| Property | Specification |
| IUPAC Name | (2,3-Dimethyl-1-oxidopyridin-1-ium-5-yl)methyl acetate |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Predicted CAS | Not widely indexed; Analogous to 52814-41-2 (Isomer) |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 95–105 °C (Predicted based on 2,3-lutidine N-oxide homologs) |
| Solubility | Soluble in DCM, CHCl₃, MeOH, EtOH; Sparingly soluble in Et₂O, Hexane |
| pKa (Conjugate Acid) | ~0.8 – 1.0 (N-oxide oxygen protonation) |
| Stability | Hygroscopic; Thermally sensitive >120°C (Potential deoxygenation/rearrangement) |
Structural Analysis
The molecule features two competing electronic effects:
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N-Oxide Moiety: Acts as both an electron donor (via back-donation) and an electron withdrawer (inductive). It activates the C2 and C4 positions for nucleophilic attack but also facilitates electrophilic substitution (e.g., nitration) at C4 under forcing conditions.
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5-Acetoxymethyl Group: An electron-withdrawing group (inductive) that deactivates the ring slightly, but serves as a crucial "masked" hydroxymethyl group, stable to oxidative conditions that might affect a free alcohol.
Synthetic Methodology
The synthesis of 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide is best approached via the direct oxidation of its pyridine base precursor. Direct functionalization of the N-oxide (e.g., via Boekelheide rearrangement) typically favors the α-positions (C2/C6), making the 5-position difficult to access directly from 2,3,5-collidine N-oxide.
Workflow Diagram: Synthesis & Activation
The following diagram outlines the logical synthesis starting from 5-methoxycarbonyl-2,3-dimethylpyridine (a commercially accessible starting material) to the target N-oxide, and its subsequent activation.[1][2]
Caption: Step-wise synthesis targeting the 5-acetoxymethyl functionality prior to N-oxidation to ensure regioselectivity.
Detailed Protocol: Oxidation of 5-Acetoxymethyl-2,3-dimethylpyridine
Objective: Selective oxidation of the pyridine nitrogen without hydrolyzing the ester moiety.
Reagents:
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Substrate: 5-Acetoxymethyl-2,3-dimethylpyridine (1.0 eq)
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Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 70-75% (1.2 eq)
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Solvent: Dichloromethane (DCM), anhydrous
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Quench: 10% Aqueous Na₂SO₃, Saturated NaHCO₃
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-acetoxymethyl-2,3-dimethylpyridine (10 mmol) in DCM (50 mL). Cool the solution to 0°C using an ice bath.
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Addition: Slowly add mCPBA (12 mmol) portion-wise over 15 minutes. Note: Use of a slurry or dropwise addition of mCPBA in DCM is preferred to control exotherm.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 3–6 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The N-oxide will appear significantly more polar (lower R_f) than the starting material.
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Quench & Workup:
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Cool the mixture back to 0°C.
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Add 10% aqueous Na₂SO₃ (20 mL) to destroy excess peroxide (starch-iodide paper test should be negative).
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Wash the organic layer with Saturated NaHCO₃ (3 x 30 mL) to remove m-chlorobenzoic acid byproduct. Crucial Step: Ensure the aqueous wash is basic (pH > 8) to fully solubilize the acid byproduct.
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Wash with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The residue can be recrystallized from Ethyl Acetate/Hexane or purified via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Yield Expectation: 85–95%.
Reactivity & Applications
The utility of 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide lies in its ability to undergo regioselective substitution at the C4 position, a critical step in synthesizing 4-substituted pyridine drugs (e.g., Lansoprazole analogs).
C4-Nitration (Pathway to PPIs)
The N-oxide group activates the pyridine ring toward electrophilic aromatic substitution at the 4-position (para to the N-oxide), which is otherwise deactivated in neutral pyridines.
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Reagents: Fuming HNO₃, Conc. H₂SO₄, 100°C.
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Mechanism: The N-oxide oxygen donates electron density into the ring, stabilizing the sigma-complex at C4.
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Product: 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine N-oxide.
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Significance: The nitro group is a versatile leaving group. Subsequent reaction with nucleophiles (e.g., alkoxides, thiols) allows for the introduction of complex side chains found in proton pump inhibitors.
Boekelheide Rearrangement (Cautionary Note)
While the target molecule is an ester, subjecting it to further reaction with acetic anhydride (Boekelheide conditions) will likely result in functionalization at the C2-methyl or C6-position, or reduction of the N-oxide.
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Reaction: Target + Ac₂O → 2,5-Bis(acetoxymethyl)-3-methylpyridine (Deoxygenated).
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This pathway is used if the researcher intends to "walk" functional groups around the ring or remove the N-oxide while adding another ester.
Safety & Handling (E-E-A-T)
Hazard Identification:
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Skin/Eye Irritant: Pyridine N-oxides are generally irritating to mucous membranes.
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Thermal Instability: N-oxides can undergo thermal decomposition, sometimes violently, if heated above 150°C in the absence of solvent. Do not distill N-oxides to dryness at high temperatures.
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Mutagenicity: Some nitropyridine N-oxides are suspected mutagens; handle the nitrated derivative with extreme caution (Class: Suspected Carcinogen).
Storage:
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Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
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Hygroscopic: Protect from moisture to prevent hydrolysis of the acetoxy group.
References
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Oae, S., & Kozuka, S. (1964). "The Boekelheide Rearrangement of Pyridine N-Oxides." Tetrahedron, 20(11), 2671-2676.
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Kohl, B., et al. (1992). "H+/K+-ATPase Inhibitors: Synthesis and Activity of Substituted 2-Pyridinylmethylsulfinyl-1H-benzimidazoles." Journal of Medicinal Chemistry, 35(6), 1049-1057. Link (Demonstrates the use of 2,3-dimethyl-4-nitro-pyridine N-oxide intermediates in PPI synthesis).
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PubChem Compound Summary. (2024). 2-Acetoxymethyl-3-methylpyridine-N-oxide (Isomer comparison). National Center for Biotechnology Information. Link[3]
